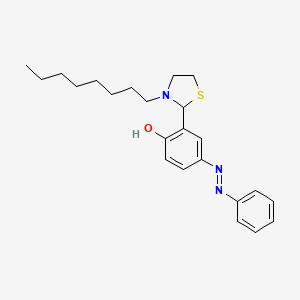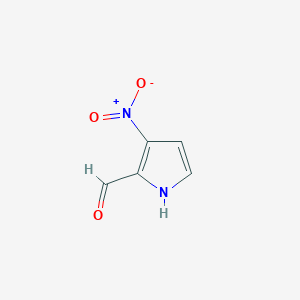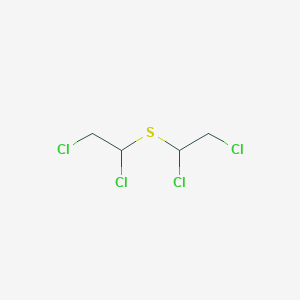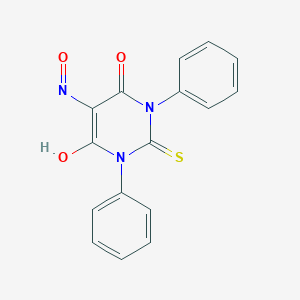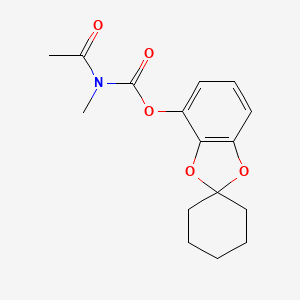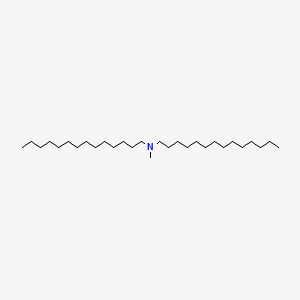![molecular formula C22H34O B14674399 (8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan] CAS No. 36545-76-3](/img/structure/B14674399.png)
(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan] is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple chiral centers and a fused ring system, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan] typically involves multiple steps, including cyclization and spiro formation. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved. Common reagents used in the synthesis include organometallic compounds and various protecting groups to control the reactivity of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan] is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study the effects of stereochemistry on biological activity. Its multiple chiral centers make it an interesting subject for research on enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry
In industry, (8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan] can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of (8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic molecules and polycyclic hydrocarbons. Examples include spiro[cyclopentane-1,2’-indene] and spiro[cyclohexane-1,2’-naphthalene].
Uniqueness
What sets (8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan] apart is its specific stereochemistry and the presence of multiple chiral centers. This unique arrangement of atoms gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
36545-76-3 |
|---|---|
Molekularformel |
C22H34O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(8R,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,2'-3H-furan] |
InChI |
InChI=1S/C22H34O/c1-20-11-4-3-6-16(20)7-8-17-18(20)9-13-21(2)19(17)10-14-22(21)12-5-15-23-22/h5,15-19H,3-4,6-14H2,1-2H3/t16?,17-,18+,19+,20+,21+,22?/m1/s1 |
InChI-Schlüssel |
BKRLXYITZISECP-HEEKWQMOSA-N |
Isomerische SMILES |
C[C@]12CCCCC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45CC=CO5)C |
Kanonische SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC45CC=CO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


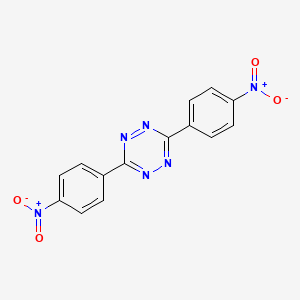
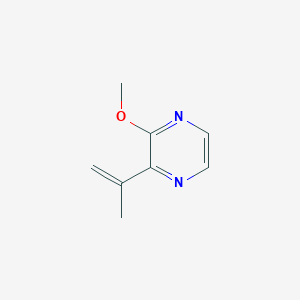

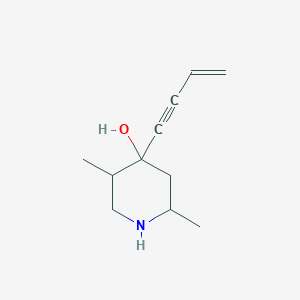

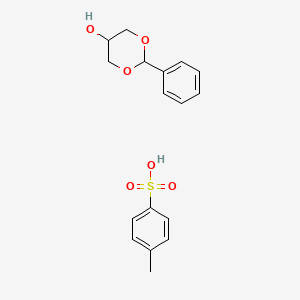

![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
